molecular formula C32H22AuN2P+ B12540858 gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium CAS No. 686778-02-9

gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium

Cat. No.: B12540858
CAS No.: 686778-02-9
M. Wt: 662.5 g/mol
InChI Key: ITKWJSZPKMKJSP-UHFFFAOYSA-N
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Description

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium is a complex compound that combines the unique properties of gold with the versatile ligand 1,10-phenanthroline. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium typically involves the reaction of gold precursors with 1,10-phenanthroline derivatives. The process often includes the use of triphenylphosphine as a stabilizing ligand. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the successful formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions could yield gold(I) complexes. Substitution reactions can result in a variety of new gold complexes with different ligands .

Scientific Research Applications

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium exerts its effects involves its interaction with molecular targets and pathways. The gold center can interact with various biological molecules, influencing their function and activity. The phenanthroline ligand can also play a role in stabilizing the compound and facilitating its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium is unique due to its specific combination of ligands and gold center, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific characteristics can be leveraged for various purposes .

Properties

CAS No.

686778-02-9

Molecular Formula

C32H22AuN2P+

Molecular Weight

662.5 g/mol

IUPAC Name

gold;2-(1,10-phenanthrolin-3-yl)ethynyl-triphenylphosphanium

InChI

InChI=1S/C32H22N2P.Au/c1-4-12-28(13-5-1)35(29-14-6-2-7-15-29,30-16-8-3-9-17-30)22-20-25-23-27-19-18-26-11-10-21-33-31(26)32(27)34-24-25;/h1-19,21,23-24H;/q+1;

InChI Key

ITKWJSZPKMKJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C#CC2=CN=C3C(=C2)C=CC4=C3N=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Au]

Origin of Product

United States

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